molecular formula C21H19N3O5 B2659418 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898463-65-5

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2659418
CAS RN: 898463-65-5
M. Wt: 393.399
InChI Key: OOMRGKITZZRXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a pyrazine ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzodioxin ring, which is a type of aromatic ring with two oxygen atoms. Attached to this ring is a pyrazine ring, another type of aromatic ring containing nitrogen atoms. Finally, there is an acetamide group attached to the pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is a solid at room temperature, and its solubility in water or other solvents would depend on the specific functional groups present .

Scientific Research Applications

Chemical Synthesis and Transformation

  • Cyanosugars Synthesis : A study on the reaction of trimethylsilyl cyanide with carbohydrate derivatives showcased the synthesis of novel cyanosugars. This research highlights the potential for creating new molecules through the manipulation of sugar compounds, which could have applications in pharmaceuticals and agrochemicals (Heras et al., 1985).

  • Aminosugars Derivatives : Research on the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose demonstrates the chemical versatility of sugar molecules and their potential for generating novel compounds with specific biological activities (Yoshimura et al., 1972).

Biological Activities and Applications

  • Anti-inflammatory Activity : A study on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity. This underscores the potential of such compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

  • Antitumor Activity : Novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety were synthesized and shown to have considerable antitumor activity. This indicates the promise of these compounds in cancer research and potential therapeutic applications (Alqasoumi et al., 2009).

Advanced Materials and Chemical Analysis

  • Synthetic Methodologies : Research on the unexpected synthesis of novel 2-pyrone derivatives, including crystal structures, Hirshfeld surface analysis, and computational studies, provides a foundation for the development of new materials with potential applications in various industries, such as pharmaceuticals, electronics, and nanotechnology (Sebhaoui et al., 2020).

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-2-4-15(5-3-14)22-19(25)13-23-8-9-24(21(27)20(23)26)16-6-7-17-18(12-16)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMRGKITZZRXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.